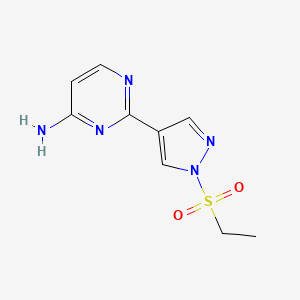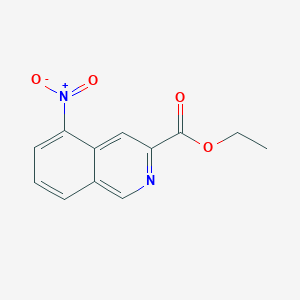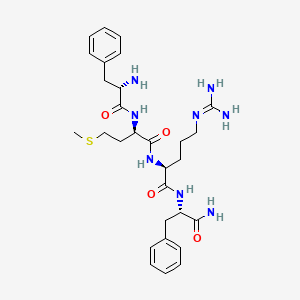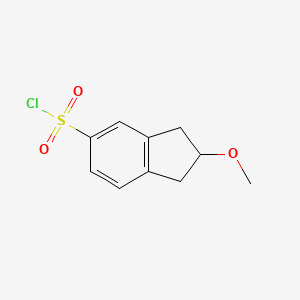
L-アスコルビン酸鉄(II)
概要
説明
L-Ascorbic acid iron(II), also known as Ferrous ascorbate, is a six-carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, necessary to maintain connective tissue and bone . Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways . It is used as an effective oral iron supplement to treat iron deficiency anemia in children .
Synthesis Analysis
For the synthesis of iron (II) ascorbatolizinate, lysine monohydrochloride, ascorbic acid, iron sulfate, and barium hydroxide were used .Molecular Structure Analysis
The molecular formula of L-Ascorbic acid iron(II) is C18H24FeO18 . The InChIKey is LPGAJOOOFBMPGJ-JHVPUWFLSA-N . The Canonical SMILES is C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] .Chemical Reactions Analysis
Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of dehydroascorbic acid . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction, which leads to a significant increase in the yield of toxic hydroxyl radicals .科学的研究の応用
老化と寿命
L-アスコルビン酸は、ビタミンCとして一般的に知られており、老化の病態生理における潜在的な役割について調査されています。 研究によると、ビタミンCのレベルは動物モデルの寿命と関連しており、中年および高齢者の血液中のビタミンCのレベルは低くなっていることから、加齢関連の病理学的メカニズムにおけるその影響が示唆されています .
疾患予防
ビタミンCは、疾患予防だけでなく、補完代替医療にも使用されてきました。 その抗酸化作用はよく知られており、ビタミンC欠乏症によって引き起こされる壊血病の予防に役立つことが知られています .
小児における鉄欠乏性貧血
L-アスコルビン酸鉄(II)は、小児における鉄欠乏性貧血の治療のための効果的な経口鉄サプリメントとして使用されます。 鉄のより生体利用可能な形態として役立ち、貧血の予防と治療に役立ちます .
酸化ストレス研究
細胞培養やその他のシステムでは、鉄-アスコルビン酸(第一鉄-アスコルビン酸)は、酸化ストレスと抗酸化メカニズムのさまざまな側面を評価するための試薬として使用されます。 この用途は、酸化損傷に対する細胞の反応を理解するために不可欠です .
電気めっき
アスコルビン酸は、水酸化物の沈殿を防ぐために鉄めっき浴に組み込まれています。 この用途は、電気めっきプロセス中の低温での塩化物安定性を大幅に高めます .
分光光度法
アスコルビン酸は、分光光度標準法で使用される発がん性のある還元剤の代替を得るための、鉄(III)の還元剤として研究されています。 これは、分析用途に不可欠なFe(II)-o-フェナントロリンの赤橙色の錯体の形成に基づいています .
作用機序
Target of Action
L-Ascorbic acid iron(II) primarily targets iron deficiency in the body . It is used in the treatment of iron deficiency anemia, a condition where the body lacks enough iron to produce hemoglobin, the protein in red blood cells that carries oxygen .
Mode of Action
L-Ascorbic acid iron(II) works by reducing ferric iron (Fe3+) to ferrous iron (Fe2+), which is more readily absorbed by the body . This reduction process is facilitated by the antioxidant properties of L-Ascorbic acid . The mechanism of action of L-Ascorbic acid as an antioxidant is focused on the donation of a hydrogen atom to lipid radicals, removal of molecular oxygen, and quenching of singlet oxygen .
Biochemical Pathways
L-Ascorbic acid is involved in several biochemical pathways. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . In plants, L-Ascorbic acid is involved in the L-galactose pathway, which includes eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH .
Result of Action
The primary result of L-Ascorbic acid iron(II) action is the improvement of iron levels in the body, leading to the alleviation of symptoms associated with iron deficiency anemia . On a cellular level, L-Ascorbic acid contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide .
Action Environment
The action of L-Ascorbic acid iron(II) can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of L-Ascorbic acid iron(II) and its ability to reduce ferric iron to ferrous iron . Furthermore, the presence of other compounds, such as picolinic acid and pyridine, can form a complex with L-Ascorbic acid iron(II), affecting its absorbance and thus its detection .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
L-Ascorbic acid iron(II) plays a crucial role in various biochemical reactions. L-ascorbic acid acts as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of various substrates, including collagen synthesis and the regulation of gene expression . It also serves as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage . The iron(II) component of the compound is essential for the proper functioning of several enzymes, including those involved in DNA synthesis and repair . L-Ascorbic acid iron(II) interacts with proteins such as transferrin and ferritin, which are involved in iron transport and storage, respectively .
Cellular Effects
L-Ascorbic acid iron(II) has significant effects on various types of cells and cellular processes. It enhances the uptake of iron by cells through the reduction of ferric (Fe3+) to ferrous (Fe2+) iron, which is more readily absorbed . This compound also influences cell signaling pathways, particularly those related to oxidative stress and inflammation . L-Ascorbic acid iron(II) has been shown to modulate gene expression by acting as a cofactor for enzymes involved in epigenetic modifications, such as histone and DNA demethylation . Additionally, it plays a role in cellular metabolism by participating in the synthesis of neurotransmitters and collagen .
Molecular Mechanism
The molecular mechanism of L-Ascorbic acid iron(II) involves several key interactions at the molecular level. L-ascorbic acid acts as a reducing agent, converting ferric iron (Fe3+) to ferrous iron (Fe2+), which is essential for its absorption and utilization by the body . This reduction process is facilitated by the antioxidant properties of L-ascorbic acid, which also helps to protect iron from oxidation . L-Ascorbic acid iron(II) binds to specific transport proteins, such as divalent metal transporter 1 (DMT1), which mediates the uptake of ferrous iron into cells . Once inside the cell, iron is incorporated into various iron-containing enzymes and proteins, playing a critical role in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Ascorbic acid iron(II) can change over time. The stability of the compound is influenced by factors such as pH, temperature, and exposure to light . Over time, L-ascorbic acid can degrade, leading to a decrease in its antioxidant properties and its ability to reduce ferric iron . Long-term studies have shown that L-Ascorbic acid iron(II) can have sustained effects on cellular function, including the maintenance of iron homeostasis and the protection against oxidative stress . The degradation of L-ascorbic acid over time can impact the overall efficacy of the compound .
Dosage Effects in Animal Models
The effects of L-Ascorbic acid iron(II) vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively treat iron deficiency anemia and improve overall iron status . At high doses, L-Ascorbic acid iron(II) can lead to adverse effects, such as gastrointestinal irritation and oxidative stress . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and increasing the dose further does not result in additional benefits . It is important to carefully monitor and adjust the dosage to avoid potential toxicity .
Metabolic Pathways
L-Ascorbic acid iron(II) is involved in several metabolic pathways. L-ascorbic acid participates in the L-galactose pathway, which is a major biosynthetic route for ascorbate in plants . In humans, L-ascorbic acid is involved in the synthesis of collagen, neurotransmitters, and carnitine . The iron(II) component is crucial for the function of enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . Additionally, L-Ascorbic acid iron(II) influences metabolic flux by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of L-Ascorbic acid iron(II) within cells and tissues involve several mechanisms. L-ascorbic acid is transported into cells via sodium-dependent vitamin C transporters (SVCTs), while iron(II) is transported by divalent metal transporter 1 (DMT1) . Once inside the cell, L-ascorbic acid can be distributed to various cellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Iron(II) is incorporated into iron-containing proteins and enzymes, such as hemoglobin and cytochromes, which are essential for oxygen transport and cellular respiration . The distribution of L-Ascorbic acid iron(II) is tightly regulated to ensure proper cellular function and prevent toxicity .
Subcellular Localization
L-Ascorbic acid iron(II) exhibits specific subcellular localization patterns that are critical for its activity and function. L-ascorbic acid is predominantly localized in the cytosol, where it acts as an antioxidant and a cofactor for various enzymes . It is also found in the mitochondria, where it helps to maintain redox balance and protect against oxidative damage . Iron(II) is localized in several subcellular compartments, including the mitochondria, where it is involved in the electron transport chain and ATP synthesis . The subcellular localization of L-Ascorbic acid iron(II) is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
特性
| { "Design of the Synthesis Pathway": "The synthesis of L-Ascorbic acid iron(II) can be achieved through a simple reaction between L-Ascorbic acid and iron(II) ions.", "Starting Materials": [ "L-Ascorbic acid", "Iron(II) sulfate heptahydrate", "Distilled water" ], "Reaction": [ "Dissolve 0.1 moles of L-Ascorbic acid in 100 mL of distilled water", "Dissolve 0.1 moles of Iron(II) sulfate heptahydrate in 100 mL of distilled water", "Slowly add the Iron(II) sulfate solution to the L-Ascorbic acid solution while stirring", "The solution will turn light green indicating the formation of L-Ascorbic acid iron(II)", "Filter the solution to remove any unreacted solids", "The resulting solution can be dried to obtain the solid L-Ascorbic acid iron(II)" ] } | |
| Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
CAS番号 |
24808-52-4 |
分子式 |
C12H12FeO12.2H C12H14FeO12 |
分子量 |
406.08 g/mol |
IUPAC名 |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;iron(2+) |
InChI |
InChI=1S/2C6H8O6.Fe/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |
InChIキー |
RFBYLSCVRUTUSB-ZZMNMWMASA-L |
異性体SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2] |
不純物 |
Oxalic acid < 0.2% Heavy metals (as Pb): < 10 mg/kg |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2] |
Color/Form |
Crystals (usually plates, sometimes needles, monoclinic system) White crystals (plates or needles) White to slightly yellow crystals or powder ... gradually darkens on exposure to light |
密度 |
1.65 (NTP, 1992) - Denser than water; will sink 1.65 g/cu cm at 25 °C 1.65 g/cm³ |
melting_point |
374 to 378 °F (decomposes) (NTP, 1992) Between 189 °C and 193 °C with decomposition 190-192 °C (some decomposition) Melting point = 465.15 deg K, decomposes. 191 °C |
物理的記述 |
L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992) Liquid; Dry Powder White to pale yellow, odourless crystalline powder White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS] Solid ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. |
関連するCAS |
134-03-2 (monosodium salt) |
溶解性 |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents 1 g dissolves in about 3 ml of water. The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol. Solubility in water: 80% at 100 °C, 40% at 45 °C 400 mg/mL at 40 °C Solubility in water, g/100ml: 33 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Ascorbic Acid Iron(II) affect the production of PPIX in epidermal models?
A: The research indicates that L-Ascorbic Acid Iron(II) (LAI) acts as an inhibitor of PPIX production in epidermal models. While the exact mechanism is not fully elucidated in the papers, the observed decrease in PPIX fluorescence upon LAI addition suggests its potential interference with the heme biosynthesis pathway. [, ] This could involve iron-dependent enzymes responsible for porphyrin synthesis. Further research is needed to pinpoint the specific interactions and downstream effects of LAI on this pathway.
Q2: What is the significance of modulating PPIX production in the context of PDT?
A: PDT relies on the accumulation of photosensitizers like PPIX in target tissues. By modulating PPIX production, researchers aim to optimize PDT efficacy. Increasing PPIX levels could enhance treatment response, while controlling its production can improve treatment precision and minimize off-target effects. [, ] The ability to manipulate PPIX levels using compounds like LAI offers valuable insights for developing improved PDT protocols, especially for dermatological applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
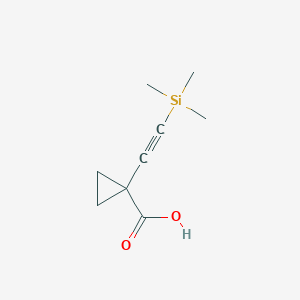
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)

